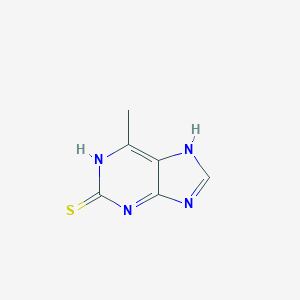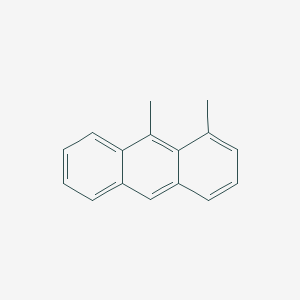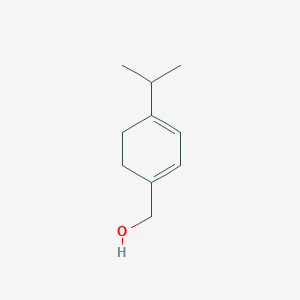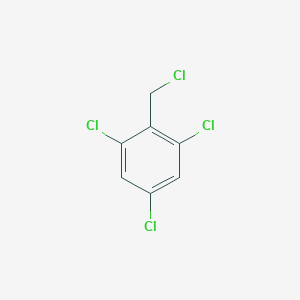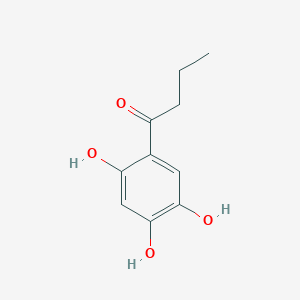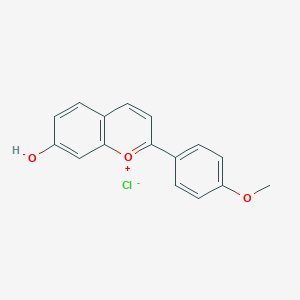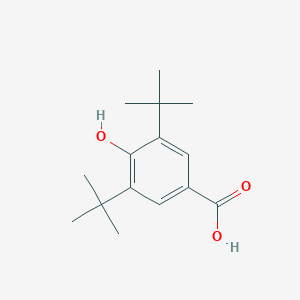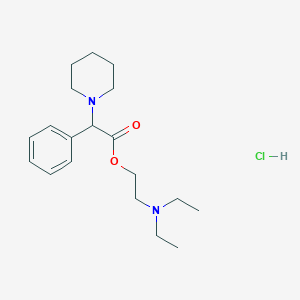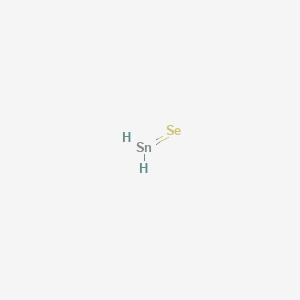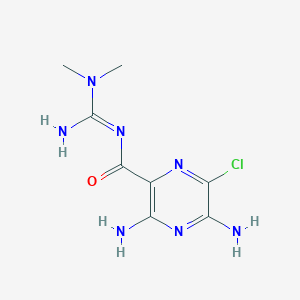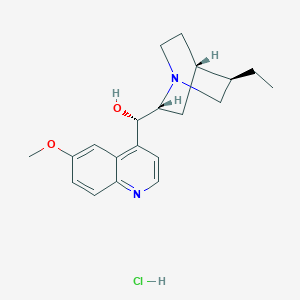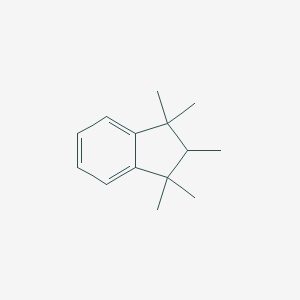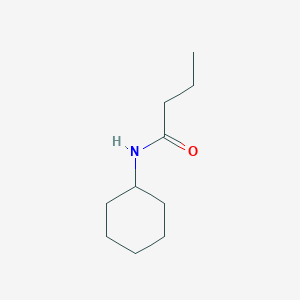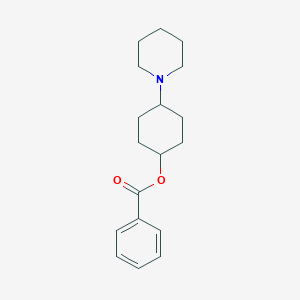
4-Piperidinocyclohexyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinocyclohexyl benzoate, also known as PCCB, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. PCCB is a synthetic compound that belongs to the class of cyclohexyl benzoates and has a molecular weight of 295.42 g/mol.
科学的研究の応用
4-Piperidinocyclohexyl benzoate has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 4-Piperidinocyclohexyl benzoate has been used as a reagent for the synthesis of various compounds such as amides, esters, and ketones. It has also been used as a catalyst in various reactions, including oxidation and reduction reactions. In the field of medicinal chemistry, 4-Piperidinocyclohexyl benzoate has been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 4-Piperidinocyclohexyl benzoate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-Piperidinocyclohexyl benzoate has also been found to inhibit the activity of certain ion channels and receptors, which are involved in various physiological processes.
生化学的および生理学的効果
4-Piperidinocyclohexyl benzoate has been found to have various biochemical and physiological effects. It has been found to induce cell death in certain cancer cell lines by inhibiting HDACs and inducing DNA damage. 4-Piperidinocyclohexyl benzoate has also been found to have neuroprotective effects by inhibiting the activity of certain ion channels and receptors involved in neuronal signaling. Additionally, 4-Piperidinocyclohexyl benzoate has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
実験室実験の利点と制限
4-Piperidinocyclohexyl benzoate has several advantages for lab experiments, including its high purity and stability, which make it suitable for various research applications. It is also relatively easy to synthesize, making it readily available for researchers. However, 4-Piperidinocyclohexyl benzoate has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-Piperidinocyclohexyl benzoate has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 4-Piperidinocyclohexyl benzoate. One potential area of research is the development of 4-Piperidinocyclohexyl benzoate-based drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl benzoate and its effects on various cellular processes. Finally, more studies are needed to evaluate the safety and efficacy of 4-Piperidinocyclohexyl benzoate in vivo, which will be important for the development of 4-Piperidinocyclohexyl benzoate-based drugs.
Conclusion:
In conclusion, 4-Piperidinocyclohexyl benzoate is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. 4-Piperidinocyclohexyl benzoate has been found to have potential therapeutic applications, including its use as an anticancer agent and as a treatment for neurological disorders. However, more research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl benzoate and its effects on various cellular processes.
合成法
4-Piperidinocyclohexyl benzoate can be synthesized through a multistep process involving the reaction of cyclohexanone with piperidine followed by esterification with benzoic acid. The final product is obtained through purification using column chromatography. The synthesis method of 4-Piperidinocyclohexyl benzoate has been optimized to achieve high yields and purity, making it suitable for various research applications.
特性
CAS番号 |
1532-10-1 |
|---|---|
製品名 |
4-Piperidinocyclohexyl benzoate |
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) benzoate |
InChI |
InChI=1S/C18H25NO2/c20-18(15-7-3-1-4-8-15)21-17-11-9-16(10-12-17)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChIキー |
XWJXAKXWAGKBPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
その他のCAS番号 |
1532-10-1 |
同義語 |
4-Piperidinocyclohexylbenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




